molecular formula C9H9N3OS B1420610 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine CAS No. 1086385-64-9

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine

Cat. No. B1420610
M. Wt: 207.25 g/mol
InChI Key: OIHLMLNHUBNHGW-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and identifying the products formed in the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, and stability. It could also involve studying the compound’s spectral properties.


Scientific Research Applications

1. Inhibition of Linoleate Oxygenase Activity of ALOX15

  • Summary of Application : This compound is used in the study of lipid peroxidizing enzymes, specifically ALOX15, which exhibit variable functionality in different cancer and inflammation models .
  • Methods of Application : The study involved in silico docking studies and molecular dynamics simulations using a dimeric allosteric enzyme model .
  • Results : The study found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .

2. Synthesis of 1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

  • Summary of Application : This compound is synthesized as part of research into heterocycles containing nitrogen, which have a wide range of prospective medicinal applications .
  • Methods of Application : The synthesis involves the reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
  • Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .

Safety And Hazards

This involves studying the toxicity of the compound and identifying any potential hazards associated with its use. It could involve conducting safety tests and studying the compound’s MSDS (Material Safety Data Sheet).


Future Directions

This could involve proposing further studies to be conducted on the compound. This could include suggesting modifications to the compound to improve its properties or suggesting new reactions or uses for the compound.


Please note that the actual analysis would depend on the specific properties of “5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine” and the available scientific literature on this compound. For a comprehensive analysis, you may need to consult a specialist in the field or conduct laboratory experiments.


properties

IUPAC Name

5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHLMLNHUBNHGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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